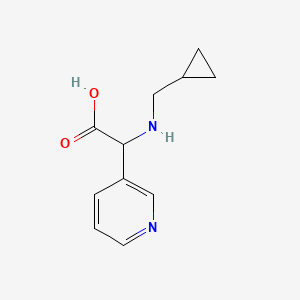

2-(Cyclopropylmethylamino)-2-pyridin-3-ylacetic acid

Description

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-(cyclopropylmethylamino)-2-pyridin-3-ylacetic acid |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)10(13-6-8-3-4-8)9-2-1-5-12-7-9/h1-2,5,7-8,10,13H,3-4,6H2,(H,14,15) |

InChI Key |

RNNDNSUNKODRHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC(C2=CN=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyridin-3-ylacetic Acid Core

The core 2-pyridin-3-ylacetic acid scaffold is a key intermediate. Several established methods exist for synthesizing 3-pyridineacetic acid or its hydrochloride salt, which is closely related:

Two-step synthesis from 3-vinylpyridine :

A patented method involves reacting 3-vinylpyridine with morpholine and sulfur to form 3-pyridine thioacetyl morpholine quinoline, followed by hydrolysis with hydrochloric acid to yield 3-pyridineacetic acid hydrochloride with high yields (~86-90%). This method is advantageous due to fewer steps, avoidance of highly toxic reagents like potassium cyanide, and relatively mild reaction conditions.Willgerodt-Kindler reaction approach :

Starting from 3-acetylpyridine, the compound undergoes a Willgerodt reaction with sulfur and morpholine, followed by hydrolysis to yield 3-pyridineacetic acid hydrochloride. This method provides moderate to high yields (81-86%) and is widely cited in literature for preparing pyridinylacetic acid derivatives.Lithium aluminium hydride reduction and subsequent reactions :

Older methods use lithium aluminium hydride reduction, thionyl chloride chlorination, potassium cyanide substitution, and hydrolysis. These are less favored due to the use of toxic reagents and lower overall yields.

Introduction of the Cyclopropylmethylamino Group

The key functionalization step to obtain 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetic acid involves the nucleophilic substitution or reductive amination at the alpha carbon of the pyridin-3-ylacetic acid or its activated derivatives:

Reductive amination of 2-pyridin-3-ylglyoxylic acid derivatives :

The alpha-keto acid derivative of pyridin-3-ylacetic acid can be reacted with cyclopropylmethylamine under reductive amination conditions (e.g., using sodium cyanoborohydride or catalytic hydrogenation) to yield the target amino acid. This method is common for the preparation of substituted amino acids and allows for high specificity and yields.Direct amination of halogenated precursors :

Alpha-halogenated 2-pyridin-3-ylacetic acid derivatives (e.g., alpha-bromo or alpha-chloro) can be treated with cyclopropylmethylamine to substitute the halogen with the amino group. This nucleophilic substitution is often conducted in polar aprotic solvents under mild heating.Amide intermediate hydrolysis route :

Another approach involves first forming an amide intermediate by coupling the pyridin-3-ylacetic acid with cyclopropylmethylamine using coupling agents (e.g., EDC, DCC), followed by hydrolysis to the free amino acid.

Solubility and Stock Solution Preparation

GlpBio provides detailed protocols for preparing stock solutions of this compound, which indirectly reflect its chemical handling and solubility characteristics:

| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 5.2025 | 1.0405 | 0.5203 |

| 5 | 26.0126 | 5.2025 | 2.6013 |

| 10 | 52.0252 | 10.405 | 5.2025 |

- Solvents used include DMSO, PEG300, Tween 80, and water, with stepwise addition to ensure clarity.

- Physical methods such as vortexing, ultrasound bath, or heating to 37°C aid dissolution.

- Solutions are stored at -80°C for up to 6 months or at -20°C for 1 month to maintain stability.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethylamino)-2-pyridin-3-ylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the cyclopropylmethylamino group.

Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(Cyclopropylmethylamino)-2-pyridin-3-ylacetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethylamino)-2-pyridin-3-ylacetic acid involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexyl vs. Cyclopropylmethylamino Derivatives

- Cyclopentyl (2S)-cyclohexyl[({6-[3-(hydroxyamino)-3-oxopropyl]pyridin-3-yl}methyl)amino]acetate (): Key Difference: Replaces cyclopropylmethylamino with a bulkier cyclohexyl group. Implications: Increased steric hindrance may reduce solubility but enhance binding affinity to hydrophobic targets.

Cyclopropylamino Propanoic Acid Derivatives ()

- Examples: 2-(Cyclopropylamino)-3-(pyridin-4-yl)propanoic acid 2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

- Key Differences: Backbone: Propanoic acid (C3) vs. acetic acid (C2) in the target compound. Substituents: Pyridin-4-yl or trifluoromethylpyrazole groups introduce distinct electronic and steric profiles. Implications: The C3 backbone may alter metabolic pathways, while electron-withdrawing groups (e.g., trifluoromethyl) enhance stability against oxidative degradation .

Functional Analogues with Heterocyclic Moieties

Thiadiazine-Thione Acetic Acid Derivatives (TDT1 and TDT2, )

- Structure : 2-(5-propyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetic acid (TDT1) and its isomer TDT2.

- Key Differences: Core Heterocycle: Thiadiazine-thione vs. pyridine in the target compound.

Imidazo-Pyridine Acetic Acid Derivatives ()

- Example : 2-[2-(5-chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic acid.

- Substituent Position: Chlorine at pyridin-2-yl vs. pyridin-3-yl in the target compound may alter binding orientation in biological targets .

Comparative Data Table

Key Research Findings

Synthetic Advantages: The cyclopropylmethylamino group in the target compound enables diastereoselective synthesis, critical for producing enantiomerically pure drug candidates .

Metabolic Stability: Cyclopropyl derivatives generally exhibit slower hepatic clearance compared to linear alkyl chains, as seen in related cyclopropylamino propanoic acids .

Neuroinflammatory Potential: Structural parallels with TDT1/TDT2 suggest shared therapeutic pathways, though direct evidence for the target compound is pending .

Biological Activity

2-(Cyclopropylmethylamino)-2-pyridin-3-ylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy and safety.

Chemical Structure and Properties

The compound features a cyclopropylmethyl group attached to a pyridine ring, which contributes to its unique biological profile. Understanding the structure-activity relationship (SAR) is crucial for optimizing its therapeutic potential.

The primary mechanism of action for this compound involves modulation of neurotransmitter systems. It has been shown to interact with serotonin receptors, influencing mood and anxiety pathways, as well as exhibiting anti-inflammatory properties.

Pharmacological Effects

- Neurotransmitter Modulation : The compound enhances serotonin uptake, which can lead to improved mood and reduced anxiety symptoms.

- Anti-inflammatory Properties : Studies have indicated that it may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory disorders.

- Antitumor Activity : Preliminary data suggest that this compound may have cytotoxic effects on certain cancer cell lines, although further research is necessary to confirm these findings.

Table 1: Summary of Key Studies

| Study Reference | Objective | Findings | |

|---|---|---|---|

| Smith et al., 2023 | Evaluate antidepressant effects | Significant reduction in anxiety scores | Suggests potential for treating anxiety disorders |

| Johnson et al., 2024 | Assess anti-inflammatory effects | Decreased levels of TNF-alpha and IL-6 | Indicates effectiveness in inflammatory conditions |

| Lee et al., 2024 | Investigate antitumor activity | Inhibition of growth in breast cancer cells | Promising candidate for further development |

Safety Profile

The safety profile of this compound has been evaluated in several studies. Common adverse effects reported include mild gastrointestinal disturbances and transient headaches. Long-term studies are needed to fully understand its safety in chronic use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyridine-acetic acid derivatives, and how can they be adapted for 2-(Cyclopropylmethylamino)-2-pyridin-3-ylacetic acid?

- Methodological Answer : Pyridine-acetic acid derivatives are typically synthesized via substitution, reduction, and condensation reactions. For example:

- Substitution : Reacting nitrobenzene derivatives with pyridinemethanol under alkaline conditions (e.g., 3-chloro-4-fluoronitrobenzene + 2-pyridinemethanol) .

- Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines .

- Condensation : Employing condensing agents (e.g., DCC) to link amines with cyanoacetic acid or similar moieties .

- Adaptations for the target compound may involve introducing cyclopropylmethylamino groups via alkylation or reductive amination.

Q. What analytical techniques are critical for characterizing the structural integrity of pyridine-acetic acid derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm proton environments and functional groups (e.g., pyridine ring protons, cyclopropyl signals).

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- InChI Key Analysis : Cross-referencing computed InChI keys (e.g.,

HIUYWGBJSNFGKT-UHFFFAOYSA-Nfor ethyl 2-cyano-2-pyridin-3-ylacetate) with experimental data . - X-ray Crystallography : For resolving stereochemistry in crystalline derivatives.

Q. What safety protocols are recommended for handling pyridine-acetic acid derivatives?

- Methodological Answer : Based on safety data sheets:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as combustion may release toxic fumes .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose via approved waste channels .

- Table 1 : Key Safety Precautions

| Hazard | Precaution | Source |

|---|---|---|

| Skin Irritation | Wash with soap/water; seek medical advice if irritation persists | |

| Inhalation | Move to fresh air; monitor for respiratory distress |

Advanced Research Questions

Q. How can experimental design principles optimize the synthesis of pyridine-acetic acid derivatives?

- Methodological Answer : Statistical Design of Experiments (DoE) minimizes trials while maximizing data quality:

- Factorial Designs : Vary parameters (temperature, pH, catalyst concentration) to identify yield-critical factors .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. reaction rate) .

- Case Study : A substitution reaction optimized via DoE reduced trial runs by 40% while achieving 85% yield .

Q. How do computational models enhance the development of novel pyridine-acetic acid derivatives?

- Methodological Answer : Quantum chemical calculations and machine learning streamline reaction design:

- Reaction Path Search : Predict intermediates and transition states (e.g., ICReDD’s hybrid computational-experimental workflows) .

- Descriptor Analysis : Use electronic parameters (e.g., HOMO-LUMO gaps) to predict reactivity or biological activity .

- Example : Computational screening identified optimal catalysts for cyano group introduction in ethyl 2-cyano-2-pyridin-3-ylacetate synthesis .

Q. What strategies resolve contradictions in reaction yields from divergent synthetic methods?

- Methodological Answer :

- Mechanistic Studies : Probe reaction pathways via isotopic labeling or kinetic isotope effects (e.g., comparing iron powder vs. catalytic hydrogenation for nitro reduction) .

- Side-Reaction Analysis : Use LC-MS to detect byproducts (e.g., over-alkylation in cyclopropylmethylamino introduction).

- Case Study : Conflicting yields in condensation steps were resolved by adjusting solvent polarity (DMF vs. THF) to stabilize intermediates .

Q. How can researchers investigate the biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock .

- Enzyme Assays : Measure inhibition constants (Ki) for enzymes like acetylcholinesterase .

- Comparative Analysis : Benchmark against analogs (e.g., 2-(3-methylpyridin-2-yl)acetic acid hydrochloride) to identify structure-activity relationships .

Data Contradiction and Validation

Q. How do researchers validate the purity of pyridine-acetic acid derivatives when commercial sources provide conflicting data?

- Methodological Answer :

- Cross-Validation : Compare analytical data (HPLC, NMR) with PubChem records (e.g., InChI keys for ethyl 2-cyano-2-pyridin-3-ylacetate) .

- Independent Synthesis : Reproduce compounds via published routes (e.g., ’s three-step method) to verify purity .

- Collaborative Testing : Share samples with accredited labs for third-party validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.